![molecular formula C5H6N2O2 B2573096 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid CAS No. 1936311-44-2](/img/structure/B2573096.png)
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid
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Description
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is a chemical compound with the CAS Number: 1936311-44-2 . It has a molecular weight of 126.11 .
Molecular Structure Analysis
The InChI code for 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is1S/C5H6N2O2/c8-4(9)3-1-5(2-3)6-7-5/h3H,1-2H2,(H,8,9)
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Diazaspirocyclic Compounds : 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is involved in the synthesis of structurally complex diazaspirocyclic compounds. For instance, the synthesis of 1,5-diazaspiro[2.3]hexanes has been achieved through a chemoselective reduction process and a base-mediated cyclization of bromo amines, demonstrating the potential of this compound in creating novel diazaspirocyclic systems (Žukauskaitė et al., 2013).
Ring Transformations : The compound is also used in ring transformations, where spiro epoxides synthesized from related compounds are transformed into carboxylic acid derivatives. Such transformations are vital for the development of new organic compounds with potential applications in various chemical domains (Kirschke et al., 1994).
Hexahydropyridazine Analogues : The synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as hexahydropyridazine analogues showcases another application of this compound. These analogues are produced through cycloaddition and dihalocarbene addition, indicating the versatility of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid in creating structurally diverse compounds (Pancholi et al., 2018).
Biomedical Applications
Antimicrobial Activities : Research has demonstrated the potential of derivatives of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid in antimicrobial activities. For instance, certain synthesized ethyl diazaspiro[4.5]dec-9-ene-carboxylates have been screened for antimicrobial activities against clinically isolated microorganisms, suggesting its potential in the development of new antibacterial and antifungal agents (Thanusu et al., 2011).
Bioorthogonal Reporters : Hydrophilic azaspiroalkenes derivatives, related to 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid, have been designed and synthesized for use as bioorthogonal reporters. These compounds demonstrate enhanced water solubility and reactivity, indicating their potential use in biological and medical research (An et al., 2018).
properties
IUPAC Name |
1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-4(9)3-1-5(2-3)6-7-5/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCKQYOZSSOJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid | |
CAS RN |
1936311-44-2 |
Source
|
Record name | 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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